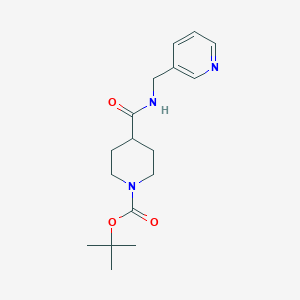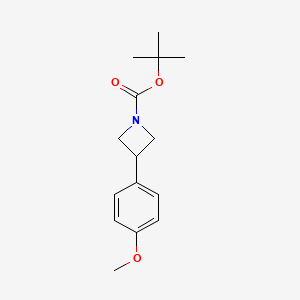
N-methyl-5-Hexyn-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-5-Hexyn-1-amine is an organic compound with the molecular formula C7H13N. It is a member of the amine family, characterized by the presence of a nitrogen atom bonded to an alkyl group. This compound is notable for its unique structure, which includes a terminal alkyne group and a methyl group attached to the nitrogen atom. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-methyl-5-Hexyn-1-amine can be synthesized through various methods. One common approach involves the N-methylation of 5-Hexyn-1-amine. This process typically employs formaldehyde and a reducing agent such as sodium cyanoborohydride under mild conditions . Another method involves the reaction of 5-Hexyn-1-amine with methyl iodide in the presence of a base like potassium carbonate .
Industrial Production Methods: Industrial production of this compound often utilizes continuous flow reactors to ensure efficient and scalable synthesis. The use of mechanochemical methods, such as ball milling, has also been explored to achieve solvent-free and environmentally friendly production .
Chemical Reactions Analysis
Types of Reactions: N-methyl-5-Hexyn-1-amine undergoes various chemical reactions, including:
Oxidation: The terminal alkyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate or osmium tetroxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used for hydrogenation.
Substitution: Acid chlorides or anhydrides are often employed in the formation of amides
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Alkenes or alkanes.
Substitution: Amides or other nitrogen-containing compounds
Scientific Research Applications
N-methyl-5-Hexyn-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-methyl-5-Hexyn-1-amine involves its interaction with various molecular targets. The terminal alkyne group can undergo cycloaddition reactions, forming stable adducts with other molecules. The amine group can form hydrogen bonds and ionic interactions with biological macromolecules, influencing their structure and function .
Comparison with Similar Compounds
5-Hexyn-1-amine: Lacks the methyl group on the nitrogen atom, resulting in different reactivity and properties.
N-methyl-1-propanamine: Similar in having a methyl group on the nitrogen but lacks the terminal alkyne group
Uniqueness: N-methyl-5-Hexyn-1-amine is unique due to the presence of both a terminal alkyne and a methylated amine group. This combination imparts distinct reactivity, making it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C7H13N |
|---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
N-methylhex-5-yn-1-amine |
InChI |
InChI=1S/C7H13N/c1-3-4-5-6-7-8-2/h1,8H,4-7H2,2H3 |
InChI Key |
UGRPKEHBPQRPPX-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(ethylamino)propan-1-ol](/img/structure/B13974373.png)

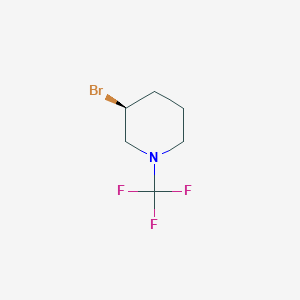
![N-(piperidin-4-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B13974384.png)
![1-Thia-4,6,8,10-tetraazaspiro[4.5]decane](/img/structure/B13974388.png)

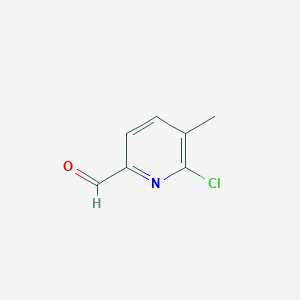
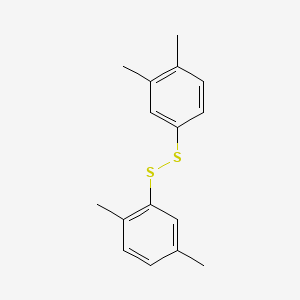
![2-Amino-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13974400.png)

